molecular formula C15H25NO5 B2614353 4-((Allyloxy)methyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid CAS No. 2151385-46-3

4-((Allyloxy)methyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Cat. No. B2614353
CAS RN: 2151385-46-3
M. Wt: 299.367
InChI Key: BYRSFTOPAYPHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a piperidine derivative, which is a class of organic compounds containing a piperidine ring, a saturated heterocycle made up of one nitrogen atom and five carbon atoms . It also contains a carboxylic acid group (-COOH), an allyloxy group (-O-CH2-CH=CH2), and a tert-butoxycarbonyl (Boc) group, which is a common protecting group for amines in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, which is a six-membered ring with one nitrogen atom. The presence of the carboxylic acid, allyloxy, and Boc groups would also be key features of the molecular structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could undergo reactions such as esterification or amide formation. The allyloxy group could participate in reactions typical of alkenes, such as addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .

Scientific Research Applications

Asymmetric Synthesis of Piperidine Derivatives

The compound 4-((Allyloxy)methyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is used in the asymmetric synthesis of piperidine derivatives, which are important in various chemical syntheses. For instance, Xue et al. (2002) described the synthesis of enantiomerically pure 3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and 4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid starting from L-aspartic acid beta-tert-butyl ester (Xue, He, Roderick, Corbett, & Decicco, 2002).

Oxindole Synthesis via Palladium-catalyzed C-H Functionalization

The compound also finds application in the synthesis of oxindoles through palladium-catalyzed C-H functionalization. This process is significant in medicinal chemistry synthesis, particularly as a Serine palmitoyl transferase enzyme inhibitor (Magano, Kiser, Shine, & Chen, 2014).

Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives

Marin et al. (2004) reported the use of tert-butoxycarbonyl piperidine derivatives in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor. This synthesis is crucial for the development of compounds with potential biological activity (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).

Cardiovascular Activity and Electrochemical Oxidation Studies

Krauze et al. (2004) explored the cardiovascular activity and electrochemical oxidation of nitriles of dihydropyridine derivatives, incorporating similar piperidine structures. This research contributes to understanding the properties and potential applications of these compounds in medical science (Krauze, Baumane, Sīle, Chernova, Vilums, Vitolina, Duburs, & Stradiņš, 2004).

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(prop-2-enoxymethyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-5-10-20-11-15(12(17)18)6-8-16(9-7-15)13(19)21-14(2,3)4/h5H,1,6-11H2,2-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRSFTOPAYPHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(COCC=C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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